molecular formula C13H20O3 B8458300 2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL

2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL

Cat. No.: B8458300
M. Wt: 224.30 g/mol
InChI Key: FMEHNBNONBAREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL is an organic compound with a complex structure that includes both hydroxyl and benzyloxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a butanol derivative with benzyl chloride under basic conditions to introduce the benzyloxymethyl group. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a suitable reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The benzyloxymethyl group can interact with hydrophobic regions of molecules, influencing their solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxy-2-methylpropan-1-ol
  • 2-Benzyloxymethyl-2-methylbutan-1-ol
  • 2-Benzyloxymethyl-2-hydroxybutan-1-ol

Uniqueness

2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

2-ethyl-2-(phenylmethoxymethyl)propane-1,3-diol

InChI

InChI=1S/C13H20O3/c1-2-13(9-14,10-15)11-16-8-12-6-4-3-5-7-12/h3-7,14-15H,2,8-11H2,1H3

InChI Key

FMEHNBNONBAREM-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)COCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCC1(COCc2ccccc2)COC(C)(C)OC1
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reactant
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Synthesis routes and methods II

Procedure details

5-Benzyloxymethyl-2,2-dimethyl-5-ethyl-1,3-dioxane (15.0 g.) and Dowex 50×8-200 ion exchange resin (H+ form) (2.0 g.) in methanol (250ml.) containing water (50 ml.) was refluxed, with stirring, for three hours. The mixture was filtered and the filtrate was evaporated in vacuo. 2-Benzyloxymethyl-2-hydroxymethyl-butan-1-ol was obtained as a yellow oil (9.7 g.).
Name
5-Benzyloxymethyl-2,2-dimethyl-5-ethyl-1,3-dioxane
Quantity
15 g
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reactant
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Quantity
50 mL
Type
reactant
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Quantity
250 mL
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solvent
Reaction Step One

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